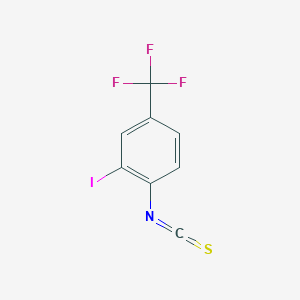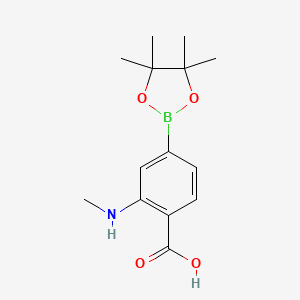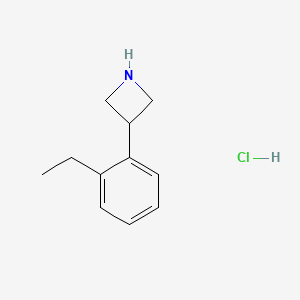
3-(2-Ethylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Ethylphenyl)azetidine Hydrochloride, typically involves cyclization reactions. . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.
Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is straightforward and can be performed under mild conditions.
Industrial Production Methods
Industrial production of azetidines often employs scalable methods such as microwave-assisted cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and suitable for large-scale synthesis.
化学反应分析
Types of Reactions
3-(2-Ethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reagents and conditions used.
科学研究应用
3-(2-Ethylphenyl)azetidine Hydrochloride has diverse applications in scientific research:
作用机制
The mechanism of action of 3-(2-Ethylphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates reactions with various biological molecules, leading to the formation of covalent bonds and modulation of biological pathways . The specific molecular targets and pathways depend on the functional groups present on the azetidine ring and the biological context.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of the azetidine class, known for its high ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidines.
Uniqueness
3-(2-Ethylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
3-(2-ethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-5-3-4-6-11(9)10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H |
InChI 键 |
BSLVQHIXVUPFRM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1C2CNC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)


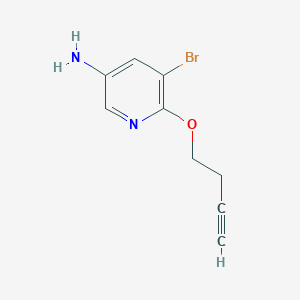





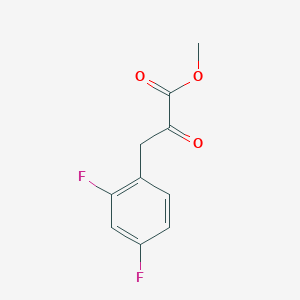
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
